molecular formula C16H18N2O3 B2949831 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide CAS No. 2034361-05-0

2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide

Cat. No. B2949831
CAS RN: 2034361-05-0
M. Wt: 286.331
InChI Key: JPWFADFIJKFEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide, also known as MMPI or MG-1363, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various biochemical pathways. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of monoamine oxidase-B, an enzyme that breaks down dopamine.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit tumor angiogenesis, reduce tumor growth, and induce apoptosis in cancer cells. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to improve memory and cognitive function, reduce inflammation, and inhibit the formation of amyloid-beta plaques. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to protect dopamine-producing neurons from oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of using 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in various diseases.
2. Development of new derivatives of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide with improved solubility and bioavailability.
3. Investigation of the potential synergistic effects of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide with other drugs or compounds.
4. Exploration of the potential use of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide as a diagnostic tool for various diseases.
5. Investigation of the potential use of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in combination with other therapies, such as chemotherapy or radiation therapy.
In conclusion, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide is a promising compound with significant potential for the development of new drugs for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but the results so far are promising.

Synthesis Methods

The synthesis of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide involves a multi-step process that starts with the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. The resulting compound is then reacted with N-methyl-N-phenylamine in the presence of a base to form N-methyl-N-phenylisonicotinamide. Finally, the compound is reacted with 2-(2-methoxyethoxy)ethyl chloride to form 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide.

Scientific Research Applications

2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to improve cognitive function and reduce inflammation in animal models. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to protect dopamine-producing neurons from degeneration.

properties

IUPAC Name

2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18(14-6-4-3-5-7-14)16(19)13-8-9-17-15(12-13)21-11-10-20-2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWFADFIJKFEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide

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